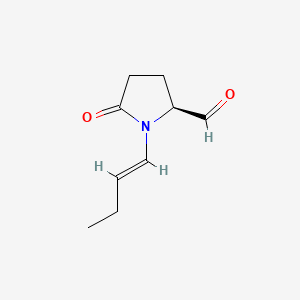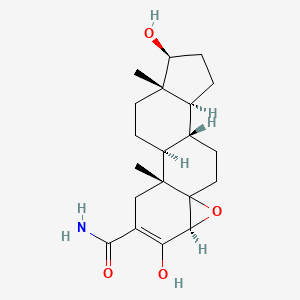
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde, also known as BOCP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BOCP is a pyrrolidine-based aldehyde that has been synthesized using different methods.
作用機序
The mechanism of action of (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde is not well understood. However, it has been suggested that this compound may act as an aldehyde trap, reacting with aldehyde-containing molecules to form stable adducts. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain viruses, including herpes simplex virus type 1 and human cytomegalovirus. This compound has also been reported to exhibit anti-inflammatory and antioxidant activities. In addition, this compound has been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde in lab experiments is its ease of synthesis. This compound can be synthesized using simple and efficient methods. In addition, this compound can be used as a building block for the synthesis of various compounds, making it a versatile tool in organic synthesis. However, one of the limitations of using this compound is its relatively low stability, which could limit its applications in certain experiments.
将来の方向性
There are several future directions for the research on (S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde. One direction is the development of new synthetic methods for this compound that are more efficient and selective. Another direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in various fields. Furthermore, the exploration of the biological activities of this compound could lead to the development of new drugs and therapeutic agents. Finally, the use of this compound in the preparation of functional materials could lead to the development of new sensors and devices.
合成法
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has been synthesized using different methods, including the reaction of 2-pyrrolidone with butenal, followed by oxidation with pyridinium chlorochromate, and the reaction of 2-pyrrolidone with butenal in the presence of a catalytic amount of palladium acetate and triphenylphosphine. The latter method has been reported to be more efficient and selective in producing this compound.
科学的研究の応用
(S,E)-1-(But-1-en-1-yl)-5-oxopyrrolidine-2-carbaldehyde has shown potential applications in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science. This compound has been used as a building block in the synthesis of various compounds, including pyrrolidine-based amino acids and peptides. This compound has also been used in the synthesis of chiral ligands for asymmetric catalysis. In medicinal chemistry, this compound has been investigated for its potential as an antiviral agent and as a scaffold for the development of new drugs. This compound has also been used in the preparation of functional materials, such as fluorescent sensors and molecular switches.
特性
IUPAC Name |
(2S)-1-[(E)-but-1-enyl]-5-oxopyrrolidine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-3-6-10-8(7-11)4-5-9(10)12/h3,6-8H,2,4-5H2,1H3/b6-3+/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZXCYXZINUSAX-HFSLJOEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CN1C(CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/N1[C@@H](CCC1=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3Z)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-4-(2-methylpropoxy)benzamide](/img/no-structure.png)
